REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[C:10]([CH2:18][C:19](OCC)=[O:20])=[CH:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>O1CCCC1>[Br:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH:9]=[C:10]2[CH2:18][CH2:19][OH:20] |f:1.2.3.4.5.6,8.9|
|
Name
|
N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC(=CC=C12)Br)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration of the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (dichloromethane/ethyl acetate: 90/10)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |